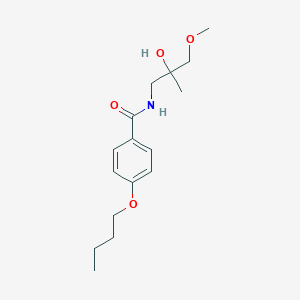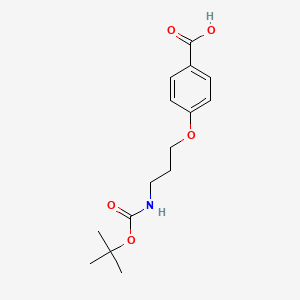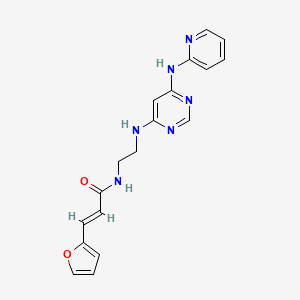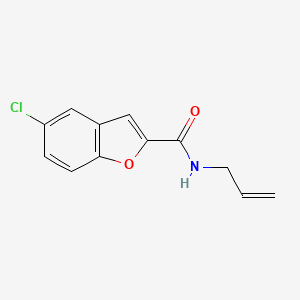
2-oxo-N-(1-(tiofen-2-ilsulfonil)-1,2,3,4-tetrahidroquinolin-6-il)-2H-cromen-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18N2O5S2 and its molecular weight is 466.53. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anti-Fibrosis
La porción de pirimidina en este compuesto se ha empleado en el diseño de estructuras privilegiadas en química medicinal. Específicamente, se sintetizó y evaluó una serie de nuevos derivados de 2-(piridin-2-il) pirimidina por sus actividades antifibróticas . Entre estos compuestos, etilo 6-(5-(p-tolilcarbamoil)pirimidin-2-il)nicotinato (12m) y etilo 6-(5-((3,4-difluorofenil)carbamoyl)pirimidin-2-il)nicotinato (12q) demostraron las mejores actividades, con valores de IC50 de 45.69 μM y 45.81 μM, respectivamente. Estos compuestos inhibieron eficazmente la expresión de colágeno y el contenido de hidroxiprolina en el medio de cultivo celular, lo que sugiere su potencial como nuevos fármacos antifibróticos.
Inhibición de las 4-Hidroxilasas de Prolil de Colágeno
Las 4-hidroxilasas de prolil de colágeno desempeñan un papel crucial en la síntesis de colágeno. El estudio de los compuestos 12m y 12q reveló su capacidad para inhibir la expresión de colágeno, lo que podría ser valioso en condiciones que involucran una deposición excesiva de colágeno, como la fibrosis .
Potenciales Propiedades Antimicrobianas y Antivirales
Se ha informado que los derivados de pirimidina, incluido este compuesto, exhiben actividades antimicrobianas y antivirales . Investigaciones adicionales podrían explorar su eficacia contra patógenos específicos.
Aplicaciones Antitumorales
Dadas las diversas actividades biológicas asociadas con los compuestos que contienen pirimidina, vale la pena investigar si este compuesto tiene algún potencial antitumoral .
Otras Actividades Farmacológicas
Si bien los estudios mencionados se centraron en las propiedades antifibróticas, la investigación adicional podría explorar otros efectos farmacológicos, como las actividades antiinflamatorias o antioxidantes.
En resumen, este compuesto es prometedor en varios contextos científicos, y se justifican estudios adicionales para descubrir completamente sus aplicaciones potenciales. 🌟
Propiedades
IUPAC Name |
2-oxo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S2/c26-22(18-14-16-5-1-2-7-20(16)30-23(18)27)24-17-9-10-19-15(13-17)6-3-11-25(19)32(28,29)21-8-4-12-31-21/h1-2,4-5,7-10,12-14H,3,6,11H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKPQWNBSYESSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)S(=O)(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2415573.png)

![tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2415577.png)

![11,13-dimethyl-N-(3-morpholin-4-ylpropyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2415579.png)

![2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2415581.png)



![3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2415586.png)



